molecular formula C10H11ClN4O B1594952 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 91446-15-0

4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1594952
CAS RN: 91446-15-0
M. Wt: 238.67 g/mol
InChI Key: JVPZYGIDOLOTSM-UHFFFAOYSA-N
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Patent
US08188098B2

Procedure details

3,4-Dihydro-2H-pyran (10 mL) and 10-camphorsulfonic acid (200 mg, 0.86 mmol) were added to a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 30; 2.1 g, 13.6 mmol) in ethyl acetate (80 mL). The mixture was stirred at room temperature for 70 h, poured into saturated aqueous sodium bicarbonate, and extracted three times with ethyl acetate. The combined organic extracts were washed with brine, dried (magnesium sulfate), filtered, evaporated, and purified by column chromatography eluting with 20% ethyl acetate/hexanes to give 4-chloro-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (2.61 g, 80%) as a lavender-colored crystalline solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.[Cl:22][C:23]1[N:28]=[CH:27][N:26]=[C:25]2[NH:29][N:30]=[CH:31][C:24]=12.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[Cl:22][C:23]1[N:28]=[CH:27][N:26]=[C:25]2[N:29]([CH:6]3[CH2:5][CH2:4][CH2:3][CH2:2][O:1]3)[N:30]=[CH:31][C:24]=12 |f:3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
200 mg
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=C2C(=NC=N1)NN=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=N1)NN=C2
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 70 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C2OCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.